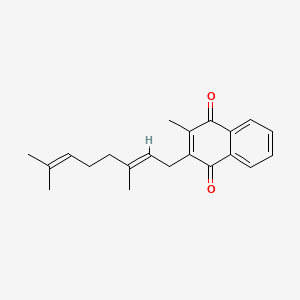
Radulannin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Radulannin A is a naturally occurring compound found in the liverwort species Radula complanata . It is classified as a stilbenoid, a type of phenolic compound known for its diverse biological activities . The molecular formula of this compound is C19H20O2, and it has a molecular weight of 280.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Radulannin A can be synthesized through a one-pot methodology involving the retro-Claisen rearrangement of syn-2-vinylcyclopropyl diketone intermediates . This method utilizes cyclic 1,3-diketones and 1,4-dibromo-2-butenes as starting materials . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the rearrangement process .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis. Further research and development are needed to establish efficient and scalable industrial production methods for this compound.
Chemical Reactions Analysis
Types of Reactions
Radulannin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Radulannin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Biological Studies: Due to its unique structure and biological activities, this compound is used in various biological studies to explore its effects on different organisms and cellular processes.
Medicinal Chemistry: Researchers are investigating the potential therapeutic applications of this compound, including its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of Radulannin A involves its interaction with specific molecular targets and pathways . As a stilbenoid, it can modulate various cellular processes by binding to specific receptors or enzymes . The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is known to influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Radulannin A is unique among stilbenoids due to its specific structure and biological activities . Similar compounds include other stilbenoids such as resveratrol and pterostilbene, which also exhibit antioxidant and anti-inflammatory properties .
List of Similar Compounds
- Resveratrol
- Pterostilbene
- Piceatannol
- Oxyresveratrol
These compounds share structural similarities with this compound but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C19H20O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepin-6-ol |
InChI |
InChI=1S/C19H20O2/c1-14-7-10-17-18(20)11-16(12-19(17)21-13-14)9-8-15-5-3-2-4-6-15/h2-7,11-12,20H,8-10,13H2,1H3 |
InChI Key |
GYPPDNDDXCBVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C(C=C(C=C2OC1)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



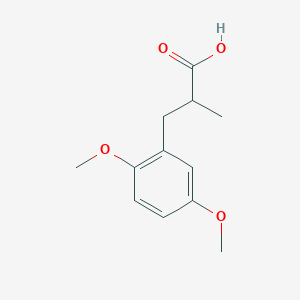
![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)
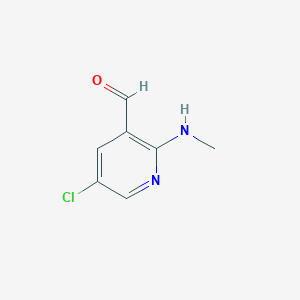
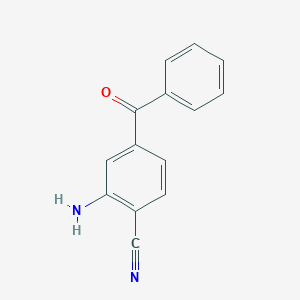
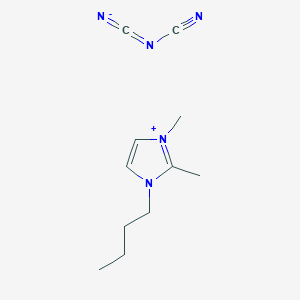


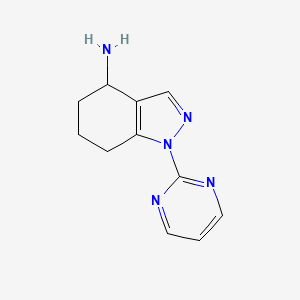


![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)

